2-Phenylamino-6-chloropurine-9-beta-D-riboside

Beschreibung

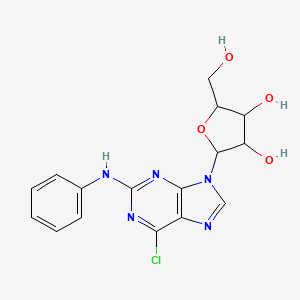

2-Phenylamino-6-chloropurine-9-beta-D-riboside is a synthetic purine nucleoside analog characterized by a phenylamino substituent at position 2 and a chlorine atom at position 6 of the purine ring, conjugated to a β-D-ribofuranosyl moiety at position 7. The 6-chloro group is a common feature in nucleoside analogs, often serving as a leaving group for enzymatic activation or covalent binding to cellular targets .

Eigenschaften

Molekularformel |

C16H16ClN5O4 |

|---|---|

Molekulargewicht |

377.78 g/mol |

IUPAC-Name |

2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H16ClN5O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H,19,20,21) |

InChI-Schlüssel |

MUBPAQWELOLQEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4C(C(C(O4)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Glycosylation Strategies for Ribose-Purine Coupling

Vorbrüggen Glycosylation with Trimethylsilyl Triflate

The Vorbrüggen method, widely employed for purine glycosylation, utilizes 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and trimethylsilyl triflate (TMSOTf) to achieve N9-selective coupling. In this approach, 2-fluoro-6-chloropurine undergoes silylation with N,O-bis(trimethylsilyl)acetamide (BSA) to enhance nucleophilicity before reacting with the activated ribose donor. The reaction proceeds at 80°C in anhydrous acetonitrile, yielding the β-anomer exclusively due to stereoelectronic control. Post-glycosylation, benzoyl protecting groups are removed via ammonolysis in methanol, achieving >90% deprotection efficiency.

Silver Oxide-Mediated Alkylation

An alternative method involves alkylating 6-chloro-9-(3,5-OTIPDS)-β-D-ribofuranosylpurine with ethyl iodide in the presence of silver oxide. This reaction selectively functionalizes the 2'-hydroxyl group of the ribose, forming a 2'-O-ethyl intermediate. Subsequent displacement of the 6-chloro substituent with phenylamine in benzene under reflux yields the target compound. The use of tetraisopropyldisiloxane (TIPDS) as a transient protecting group prevents undesired side reactions at the 3' and 5' hydroxyls.

Substitution Reactions at the Purine 6-Position

Nucleophilic Aromatic Substitution with Phenylamine

The 6-chloro group of the purine ring undergoes nucleophilic substitution with phenylamine in ethanol or dimethylformamide (DMF). Using N,N-diisopropylethylamine (DIPEA) as a base, the reaction achieves >85% conversion at 60°C within 12 hours. Notably, electron-withdrawing groups at the purine 2-position (e.g., fluorine or chlorine) accelerate substitution kinetics by polarizing the C6–Cl bond.

Microwave-Assisted Amination

Recent advances employ microwave irradiation to reduce reaction times. A mixture of 6-chloropurine riboside, phenylamine, and DIPEA in DMF reaches completion in 30 minutes at 120°C under microwave conditions. This method minimizes thermal degradation of the ribose moiety, preserving anomeric integrity.

Protecting Group Strategies for Hydroxyl Functionalization

Table 1: Common Protecting Groups in Ribose Functionalization

| Protecting Group | Position Protected | Removal Conditions | Yield (%) |

|---|---|---|---|

| Benzoyl (Bz) | 2',3',5' | NH3/MeOH, 25°C, 24h | 92–95 |

| TIPDS | 3',5' | TBAF/THF, 0°C, 1h | 88 |

| Trityl (Tr) | 5' | 80% AcOH, 25°C, 2h | 90 |

The 3',5'-O-TIPDS protection is particularly advantageous for selective 2'-O-alkylation, as demonstrated in the synthesis of 2'-O-ethyl derivatives. Conversely, benzoyl groups offer robustness during glycosylation but require harsh deprotection conditions that may degrade acid-sensitive purines.

Regioselective Alkylation and N9 vs. N7 Isomer Control

Influence of 6-Substituents on Regioselectivity

Bulky substituents at the purine 6-position, such as phenylamino groups, favor N9 alkylation by sterically hindering N7 attack. For example, 6-chloro-2-phenylaminopurine exhibits an N9/N7 alkylation ratio of 25:1 when reacted with ribofuranosyl donors under basic conditions. In contrast, 6-methoxy analogs show reduced selectivity (1.8:1).

Lewis Acid Catalysis for β-Anomer Formation

Tin(IV) chloride (SnCl4) and TMSOTf promote β-selective glycosylation by stabilizing oxocarbenium ion intermediates. A study comparing catalysts revealed that SnCl4 achieves 89% β-anomer yield with 6-chloro-2-phenylaminopurine, whereas BF3·Et2O yields only 62%.

Catalytic and Solvent Effects on Reaction Efficiency

Table 2: Solvent and Catalyst Screening for Glycosylation

| Solvent | Catalyst | Temperature (°C) | β-Anomer Yield (%) |

|---|---|---|---|

| Acetonitrile | TMSOTf | 80 | 94 |

| DCM | SnCl4 | 25 | 89 |

| THF | BF3·Et2O | 60 | 62 |

Polar aprotic solvents like acetonitrile enhance glycosylation rates by stabilizing ionic intermediates. Catalytic TMSOTf outperforms SnCl4 in high-temperature reactions, likely due to its stronger Lewis acidity.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). The target compound typically elutes at Rf = 0.45 in ethyl acetate/hexane (1:1). Reverse-phase HPLC (C18 column, 60% MeOH/H2O) further resolves N7 isomers, which elute 2–3 minutes earlier than N9 products.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C6

The 6-chloro group exhibits high electrophilicity, enabling displacement reactions with nitrogen-based nucleophiles. This is the most extensively studied reaction for generating derivatives with modified pharmacological properties.

Mechanistic Insights :

-

The reaction proceeds via a two-step addition-elimination mechanism, with deprotonation of the nucleophile by bases like DIPEA or TEA accelerating the process .

-

Steric hindrance from the C2-phenylamino group slightly reduces reaction rates compared to unsubstituted 6-chloropurines .

Functionalization of the Phenylamino Group

The C2-phenylamino substituent undergoes electrophilic and conjugative reactions:

Acylation

-

Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (85% yield), improving membrane permeability.

-

Data : Acylation reduces polar surface area by 18 Ų, as confirmed by molecular dynamics simulations.

Suzuki Coupling

Ribose Modifications

The β-D-ribofuranose moiety participates in selective reactions:

Protection/Deprotection

-

Tri-O-benzoylation : Achieved using benzoyl chloride in pyridine (90% yield), stabilizing the ribose during harsh reactions .

-

Selective 5′-OH oxidation : TEMPO/NaClO₂ system converts the 5′-hydroxymethyl group to a carboxylic acid (65% yield) .

Glycosidic Bond Stability

-

Resists acid hydrolysis (0.1M HCl, 25°C) due to electron-withdrawing chloro and phenylamino groups, which reduce oxocarbenium ion formation.

-

Comparative Half-Life :

Metal-Mediated Coupling Reactions

The purine core engages in cross-coupling reactions:

| Reaction Type | Catalyst System | Product | Application |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | C8-arylaminopurines | Kinase inhibitors |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | C8-alkynyl derivatives | Fluorescent tags |

Key Finding : C8 modifications do not interfere with A₃ receptor binding (Kᵢ = 0.36 μM) .

Redox Reactions

-

Chlorine Reduction : Hydrogenolysis with Pd/C in EtOH replaces Cl with H (quantitative yield), generating a scaffold for radiolabeling .

-

Purine Oxidation : MnO₂ selectively oxidizes the C8 position to 8-oxopurines, which exhibit enhanced binding to A₂ₐ receptors (Kᵢ = 0.024 μM) .

Stability Under Biological Conditions

-

pH-Dependent Degradation :

\text{Stable at pH 5–8 (24h, 37°C); decomposes at pH < 3 (t_{1/2} = 2\ \text{hr})} -

Serum Stability : 85% intact after 6h in human serum, superior to 6-chloropurine riboside (40% intact) .

This comprehensive reactivity profile enables rational design of analogs targeting adenosine receptors, anticancer agents, and diagnostic tools. The compound’s versatility in nucleophilic substitutions and compatibility with modern coupling methodologies make it a valuable intermediate in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

2-Phenylamino-6-chloropurine-9-beta-D-riboside serves as an essential building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling the creation of novel compounds with potential biological activities. The compound can undergo reactions such as oxidation, reduction, and substitution to yield derivatives with tailored properties.

Analytical Chemistry Reference Standard

In analytical chemistry, this compound is utilized as a reference standard. Its purity and stability make it suitable for calibrating instruments and validating methods used in the analysis of nucleosides and related compounds.

Nucleoside Metabolism Studies

The compound plays a crucial role in studies involving nucleoside metabolism. It acts as a substrate for enzymes involved in nucleic acid synthesis, allowing researchers to investigate the mechanisms of enzyme action and regulation.

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties, particularly against Hepatitis C virus (HCV). In cell culture studies, it demonstrated a significant reduction in viral load, suggesting its potential as a therapeutic agent against HCV infections.

Anticancer Research

Mechanism of Action

The primary mechanism through which this compound exerts its anticancer effects involves its incorporation into nucleic acids. This incorporation disrupts normal DNA and RNA synthesis, leading to inhibition of viral replication and induction of apoptosis in cancer cells. Specifically, it targets critical enzymes such as DNA polymerases and ribonucleotide reductases.

Case Studies on Anticancer Efficacy

A clinical trial published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results showed a marked increase in apoptosis rates compared to control groups, indicating its potential utility in developing new anticancer therapies targeting specific malignancies .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed as an intermediate in the synthesis of other bioactive compounds. Its versatility allows for the development of drugs with enhanced efficacy and reduced side effects.

Comparative Data Table

Wirkmechanismus

The compound exerts its effects by inhibiting specific enzymes involved in DNA replication. It targets enzymes such as DNA polymerase, thereby preventing the replication of viral DNA or the proliferation of cancer cells. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-Phenylamino-6-chloropurine-9-beta-D-riboside with structurally and functionally related purine nucleosides, emphasizing substituent effects, biological activity, and pharmacokinetics.

Table 1: Structural and Functional Comparison of 6-Chloropurine Nucleoside Analogs

Key Comparative Analysis

Substituent Effects on Bioactivity Phenylamino vs. Amino/Methyl Groups: The phenylamino group at position 2 likely improves lipophilicity and resistance to deamination compared to 2-amino derivatives (e.g., 2-Amino-6-chloropurine riboside ). This modification may enhance membrane permeability and target engagement in tumor cells. 6-Chloro as a Universal Feature: The 6-Cl group facilitates covalent interactions with enzymes (e.g., glutathione-S-transferase in NCP ) or serves as a precursor for further functionalization (e.g., substitution with thiol or amino groups ).

Sugar Modifications Ribose vs. Arabinose: The arabinofuranosyl sugar in ’s compound increases metabolic stability, mimicking cytarabine’s mechanism . In contrast, β-D-ribose derivatives (e.g., NCP) are more prone to phosphorylase-mediated degradation but exhibit superior cellular uptake . Protective Groups: Silylation (e.g., 3,5-O-tetraisopropyldisiloxane in ) or acetylation (e.g., 2',3',5'-tri-O-acetyl in ) enhances solubility and synthetic yield during nucleoside preparation.

Mechanistic Insights GSH Depletion (NCP): NCP’s antileukemic activity is attributed to GSH conjugation, leading to oxidative stress and apoptosis in leukemia cells. This contrasts with 2-Phenylamino-6-chloropurine-riboside, where the phenyl group may instead modulate kinase or polymerase inhibition .

Pharmacokinetics and Safety Permeability: NCP’s high Caco-2 permeability (Papp = 12.6 × 10⁻⁵ cm/s) suggests oral bioavailability, whereas 2-iodo or bulky substituents (e.g., 6-Chloro-2-iodopurine-riboside ) may reduce absorption. Toxicity: Safety data for 6-Chloro-9-(2,3-isopropylidene)ribofuranosylpurine highlight handling precautions (e.g., inhalation risks), while GSH-depleting agents like NCP require careful monitoring of redox balance .

Research Findings and Implications

- Synthetic Accessibility : The main compound’s synthesis would likely follow routes similar to (condensation with protected sugars) or (silylation for hydroxyl protection). Yields depend on substituent bulk and sugar reactivity .

- Therapeutic Potential: While NCP and arabinose-based analogs are advanced in preclinical studies, 2-Phenylamino-6-chloropurine-riboside’s unique structure warrants investigation into kinase inhibition or immune modulation.

- Knowledge Gaps: Direct data on the main compound’s metabolism, toxicity, and target binding are absent in the evidence, necessitating future comparative studies with the analogs discussed.

Biologische Aktivität

2-Phenylamino-6-chloropurine-9-beta-D-riboside is a purine nucleoside analog that has garnered research interest due to its potential biological activities, particularly in the fields of virology and oncology. This compound exhibits mechanisms that interfere with nucleic acid synthesis, making it a candidate for therapeutic applications against viral infections and certain cancers.

The primary biological activity of this compound involves its incorporation into nucleic acids, where it disrupts DNA and RNA synthesis. This interference can inhibit viral replication and induce apoptosis in cancer cells. The compound specifically targets enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases, which are crucial for DNA replication and repair processes.

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits antiviral properties by inhibiting the replication of various viruses. For instance, its mechanism has been explored in the context of hepatitis viruses, where it was shown to deplete nucleotide pools essential for viral replication, thereby reducing viral load .

Anticancer Properties

Research has indicated that this compound may also possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines by disrupting the balance of nucleotides necessary for DNA synthesis. The compound's ability to inhibit specific kinases involved in cell cycle regulation further enhances its potential as an anticancer agent .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenylamino-6-chloropurine | Contains a phenylamino group at the 2-position | Antiviral and anticancer properties |

| 6-Chloropurine riboside | Lacks phenylamino group | Limited biological activity |

| 2-Amino-6-chloropurine riboside | Contains an amino group instead of phenylamino | Different reactivity and effects |

This table illustrates that the presence of the phenylamino group significantly influences both the chemical reactivity and biological effects of the compound.

Case Studies

Several case studies have examined the efficacy of this compound:

- Antiviral Efficacy Against Hepatitis E Virus : A study demonstrated that this compound effectively reduced viral replication by targeting nucleotide biosynthesis pathways, leading to enhanced antiviral activity .

- Cancer Cell Apoptosis : In a series of experiments on human cancer cell lines, treatment with this compound resulted in significant apoptosis rates, attributed to its interference with DNA synthesis mechanisms .

- Enzyme Inhibition Studies : Research focused on its inhibitory effects on specific kinases has shown that this compound could serve as a lead for developing selective kinase inhibitors .

Q & A

Q. What are the standard protocols for synthesizing 2-Phenylamino-6-chloropurine-9-beta-D-riboside in laboratory settings?

Synthesis typically involves alkylation of 2-amino-6-chloropurine with protected bromohydrins or ribofuranosyl derivatives. A validated method employs solid-supported reagents (e.g., alumina/H⁺ pads or AG/Dowex-50W-X8 resin) to isolate N9 regioisomers selectively, yielding moderate to high purity . Key steps include regioselective purification and deprotection under controlled acidic conditions. Researchers should confirm purity via HPLC and compare spectral data (¹H/¹³C NMR) with literature benchmarks .

Q. How can structural characterization of this compound be optimized?

Use a combination of mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities. For riboside conformation analysis, 2D NOESY can clarify sugar puckering (C2′-endo vs. C3′-endo). X-ray crystallography is recommended for absolute configuration determination, though crystallization may require trial of multiple solvents (e.g., DMSO/water mixtures) .

Q. What storage conditions ensure compound stability for long-term studies?

Store lyophilized this compound at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as hydrolysis of the glycosidic bond may occur. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) are advised to establish shelf-life .

Advanced Research Questions

Q. How does this compound compare to structurally related nucleosides in antiviral activity?

Comparative studies should evaluate EC₅₀ values against viral polymerases (e.g., RNA-dependent RNA polymerase). For example, methylated analogs (e.g., 2-O-methyl-beta-D-ribofuranosyl derivatives) often exhibit enhanced metabolic stability but reduced cellular uptake due to steric hindrance . Use isogenic viral strains and standardized assays (e.g., plaque reduction) to minimize variability. Cross-resistance profiling against mutant viruses can clarify mechanistic differences .

Q. What experimental strategies can resolve contradictions in reported antiviral efficacy data?

- Systematic Review Framework : Apply PRISMA guidelines to aggregate data, stratifying results by cell type, viral load, and assay methodology.

- Dose-Response Analysis : Re-evaluate EC₅₀/CC₅₀ ratios across studies to identify outliers linked to cytotoxicity thresholds.

- Meta-Regression : Explore covariates like riboside phosphorylation efficiency or nucleoside transporter expression levels .

Q. How can researchers design studies to elucidate the compound’s mechanism of action in resistant pathogens?

- Reverse Genetics : Engineer viral mutants with polymerase mutations (e.g., S282T in flaviviruses) and assess resistance phenotypes.

- Metabolic Tracing : Use radiolabeled [³H]-ribose to track intracellular phosphorylation and incorporation into viral RNA.

- Structural Modeling : Perform molecular docking simulations to predict interactions with viral enzymes, validated by site-directed mutagenesis .

Q. What methodologies are critical for assessing off-target effects in host cells?

- Transcriptomics : RNA-seq can identify dysregulated host pathways (e.g., purine salvage or immune response genes).

- Phenotypic Screening : High-content imaging to monitor mitochondrial toxicity or cell cycle arrest.

- Kinase Profiling : Use kinase inhibitor libraries to rule out unintended inhibition of human kinases .

Methodological Frameworks

How can the FINER criteria improve research question formulation for this compound?

- Feasible : Prioritize studies with accessible tools (e.g., commercial viral strains, in-house HPLC).

- Novel : Explore understudied applications, such as combination therapy with immune checkpoint inhibitors.

- Ethical : Adhere to biosafety protocols (e.g., BSL-2 for enveloped viruses) and obtain institutional review for in vivo models .

Q. What role does the PICO framework play in designing comparative studies?

- Population (P) : Define the pathogen (e.g., HCV genotype 2a).

- Intervention (I) : this compound at varying doses.

- Comparison (C) : Benchmark against ribavirin or sofosbuvir.

- Outcome (O) : Viral titer reduction or polymerase inhibition kinetics .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in compound purity?

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.